![molecular formula C18H18ClNO4 B2761152 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 391239-48-8](/img/structure/B2761152.png)
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Description
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as Mocetinostat, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. The compound belongs to the class of HDAC inhibitors, which are known to target histone deacetylases and modify gene expression.
Scientific Research Applications
Crystal Structures and Synthesis
The compound consists of two components: 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline (1) and 2-methoxy-5-((phenylamino)methyl)phenol (2). These structures were synthesized via Schiff bases reduction route . Compound 1 exhibits intermolecular hydrogen bonding, while the hydroxyl group in 2 is involved in intermolecular hydrogen bonding. These compounds serve as important starting materials for synthesizing other compounds, including azo dyes and dithiocarbamates.
Two-Color Patterning
Poly[2-methoxy-5-(2’-ethylhexyloxy)–p-phenylene vinylene] (MEHPPV) can be patterned into two colors using a single precursor containing distinct eliminable groups. One group is thermally labile only in the presence of an acid, while the other remains stable. This approach allows for tunable two-color films .
Organic Intermediates
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, making it valuable for further chemical transformations .
properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-3-8-16(23-2)15(9-12)20-17(21)11-24-18(22)10-13-4-6-14(19)7-5-13/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLRVHGYLZYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
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